Home > Products > Screening Compounds P113709 > 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea - 1171848-96-6

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

Catalog Number: EVT-3039881
CAS Number: 1171848-96-6
Molecular Formula: C20H26N2O4
Molecular Weight: 358.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,6-dimethyl-4-hydroxyphenoxy)-2-(3,4-methoxyphenylethylamino)-propane

  • Compound Description: This compound (M3) is a phase I metabolite of phenoprolamine hydrochloride (DDPH). []
  • Relevance: This compound shares a similar phenylethylamino-propane core structure with 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. The differences lie in the substitutions on the aromatic rings and the presence of a urea linkage in the target compound. [] (https://www.semanticscholar.org/paper/4a8eb308f9cd5822c3bb425d4523adb44807ab8b)

1-(2,6-dimethyl-3-hydroxyphenoxy)-2-(3,4-methoxyphenylethylamino)-propane

  • Compound Description: This compound (M2) is another phase I metabolite of phenoprolamine hydrochloride (DDPH). []
  • Relevance: Similar to the previous compound, this molecule also shares the phenylethylamino-propane core structure with 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. The variations again involve the substituents on the aromatic rings and the urea group present in the target compound. [] (https://www.semanticscholar.org/paper/4a8eb308f9cd5822c3bb425d4523adb44807ab8b)

1-(2,6-dimethylphenoxy)-2-(3-methoxy-4-hydroxyphenylethyl-amino)-propane

  • Compound Description: This compound (M1) is a phase I metabolite of phenoprolamine hydrochloride (DDPH). []
  • Relevance: Like the previous two compounds, this molecule exhibits the phenylethylamino-propane core structure, which is also found in 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. The distinctions lie in the substitution pattern on the aromatic rings and the presence of the urea group in the target compound. [] (https://www.semanticscholar.org/paper/4a8eb308f9cd5822c3bb425d4523adb44807ab8b)
  • Compound Description: This compound (M7) is a phase II metabolite of phenoprolamine hydrochloride (DDPH) and is a glucuronide conjugate of M3. []
  • Compound Description: This compound (M8) is a phase II metabolite of phenoprolamine hydrochloride (DDPH) and a glucuronide conjugate of M2. []
  • Relevance: Similar to M7, this molecule also shares the phenylethylamino-propane core with 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. The key difference lies in the presence of the glucuronide moiety attached to the phenolic oxygen, distinguishing it from the target compound. [] (https://www.semanticscholar.org/paper/4a8eb308f9cd5822c3bb425d4523adb44807ab8b)

β-1-O-[2-methoxy-4-[1-methyl-2-(2,6-dimethylphenoxy)-ethylamino-ethyl]-phenyl]-glucuronic acid

  • Compound Description: This compound (M9) represents a phase II metabolite of phenoprolamine hydrochloride (DDPH) and a glucuronide conjugate of M1. []

Emivirine Analogues

  • Compound Description: Emivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. []
  • Relevance: While the provided documents do not list specific Emivirine analogues, they describe the synthesis and evaluation of novel uracil non-nucleosides with structural similarities to both Emivirine and TNK-651. These newly synthesized uracil derivatives share the core uracil moiety with 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, placing them in the same chemical class. [] (https://www.semanticscholar.org/paper/ed09af59175c6b0c238f34ef2fbaf18723baaed6)

TNK-651 Analogues

  • Compound Description: TNK-651 is another non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. []
  • Relevance: Although specific TNK-651 analogues are not explicitly mentioned in the provided papers, they outline the preparation and testing of new uracil non-nucleosides that are structurally analogous to both Emivirine and TNK-651. These novel uracil derivatives have the core uracil moiety in common with 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, classifying them within the same chemical category. [] (https://www.semanticscholar.org/paper/ed09af59175c6b0c238f34ef2fbaf18723baaed6)

3-[3,5- Bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-1-[2-(5- methoxy-1H-indol-3-yl)ethyl]urea

  • Compound Description: This compound (135PAM1) is the first identified selective positive allosteric modulator (PAM) for the relaxin-3 receptor (RXFP3). []
  • Relevance: Both 135PAM1 and 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea belong to the urea class of compounds. While their structures differ significantly beyond the urea functional group, this shared chemical feature makes them structurally related. [] (https://www.semanticscholar.org/paper/70143dc9ca1cca0d8bf3d468a5da0d2b7da2d168)
Overview

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a complex organic compound primarily classified as a urea derivative. This compound features a multi-substituted aromatic system, which contributes to its potential biological activities and applications in various scientific fields. The structural complexity of this compound suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically within the urea derivatives. Ureas are characterized by the presence of the functional group -NH2C(=O)N-, and this particular compound incorporates additional aromatic substituents that enhance its chemical properties and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea typically involves several key steps:

  1. Formation of the Urea Moiety: The initial step often involves the reaction of an amine with a carbonyl compound to form the urea group.
  2. Substitution Reactions: The introduction of the 3,4-dimethoxybenzyl group and the 3,5-dimethylphenoxyethyl group can be achieved through nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable leaving groups on the aromatic rings.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from unreacted materials and byproducts.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH to ensure optimal yields. Additionally, catalysts may be used to enhance reaction rates or selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea can be represented as follows:

  • Molecular Formula: C₂₅H₃₃N₃O₄
  • Molecular Weight: Approximately 433.55 g/mol
  • Key Functional Groups: Urea group (-NH-C(=O)-), methoxy groups (-OCH₃), and multiple aromatic rings.

Data

The structural representation can be visualized using molecular modeling software which provides insights into the spatial arrangement of atoms and potential interaction sites for biological activity.

Chemical Reactions Analysis

Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea can participate in various chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbonyl compounds.
  • Substitution Reactions: The methoxy groups can undergo electrophilic aromatic substitution if activated under appropriate conditions.
  • Redox Reactions: The compound may also be susceptible to oxidation or reduction depending on the substituents present.

Technical Details

Understanding these reactions is crucial for predicting the stability and reactivity of the compound in different environments, particularly in biological systems.

Mechanism of Action

The mechanism of action for 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is not fully elucidated but may involve:

  • Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
  • Receptor Binding: It may interact with various receptors in biological pathways, potentially affecting signaling cascades involved in cellular responses.

Data supporting these mechanisms would typically come from pharmacological studies assessing binding affinities and functional assays.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and moisture.
  • Reactivity: Reactivity profiles indicate that it may engage in nucleophilic attacks or electrophilic substitutions based on its functional groups.

Relevant data should be gathered from material safety data sheets (MSDS) or experimental studies conducted on similar compounds.

Applications

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases due to its unique structural features.
  • Biological Research: Used in studies investigating enzyme interactions or receptor binding mechanisms.
  • Material Science: Potential use in synthesizing novel materials with specific properties derived from its chemical structure.

Properties

CAS Number

1171848-96-6

Product Name

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea

Molecular Formula

C20H26N2O4

Molecular Weight

358.438

InChI

InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23)

InChI Key

FJHKUROCGIZKTG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.